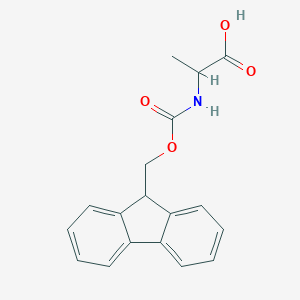

Fmoc-DL-Ala-OH

Description

The exact mass of the compound Fmoc-Ala-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275950, DTXSID70865784 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_39542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35661-39-3, 35661-38-2 | |

| Record name | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-DL-Ala-OH for Researchers and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine, commonly abbreviated as Fmoc-DL-Ala-OH, is a synthetic amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is instrumental in peptide chemistry, offering the advantage of being stable under acidic conditions and readily cleaved by a mild base, typically a piperidine (B6355638) solution. This orthogonal deprotection strategy allows for the selective removal of the Fmoc group without affecting acid-labile side-chain protecting groups, a cornerstone of modern peptide synthesis. This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a white to off-white solid.[1][2] It is a racemic mixture of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. The presence of the bulky, hydrophobic Fmoc group significantly influences its solubility, making it soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), but sparingly soluble in water.[1][3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][4] |

| Molecular Weight | 311.33 g/mol | [1] |

| CAS Number | 35661-38-2 | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 147-153 °C (for L-isomer) | [3][5] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF. Soluble in water. | [1][3][6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2][7] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available | [1][8] |

| ¹³C NMR | Spectra available | [9] |

| IR Spectroscopy | Spectra available | [9] |

| Mass Spectrometry | MS-ESI (pos. ion) m/z: 334.2 [M+Na]⁺ | [10] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain attached to a solid support (e.g., rink amide resin).

Materials

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

20% (v/v) Piperidine in DMF (Deprotection solution)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Protocol for a Single Coupling Cycle

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with the deprotection solution (20% piperidine in DMF) for a specified period (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation: In a separate vial, this compound is pre-activated by dissolving it in DMF with a coupling reagent such as DIC and an additive like Oxyma. This mixture is typically allowed to react for a few minutes to form the activated ester.

-

Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The vessel is then agitated for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and by-products.

-

Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.

Synthesis of this compound

This compound can be synthesized by the reaction of DL-alanine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.[10]

-

DL-alanine is dissolved in a mixed solvent system (e.g., water/dioxane).

-

Sodium carbonate is added to the solution.

-

Fmoc-OSu is added, and the mixture is stirred overnight.

-

The reaction mixture is worked up by extraction and acidification to yield the final product.

Visualizations

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates a typical cycle for the incorporation of an amino acid using Fmoc solid-phase peptide synthesis.

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Conclusion

This compound is a critical reagent in the field of peptide synthesis, enabling the straightforward incorporation of alanine (B10760859) residues into peptide chains. Its well-defined chemical properties and the robust nature of the Fmoc-SPPS methodology make it an indispensable tool for researchers in academia and industry. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in the synthesis of peptides for research, therapeutic, and diagnostic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]

- 9. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]

- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-DL-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-DL-alanine (Fmoc-DL-Ala-OH), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high purity and yield of the target peptide. This document outlines available quantitative and qualitative solubility data, provides a general experimental protocol for solubility determination, and illustrates the workflow of its primary application.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][2] |

| Molecular Weight | 311.33 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 147-153 °C | [1] |

| Storage Temperature | 2-8°C (powder) | [1] |

Solubility Data

Precise, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on product information and the general behavior of Fmoc-protected amino acids, the following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (321.20 mM) | Highly Soluble | [2][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | - | Clearly Soluble | [5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | - | Generally Soluble | [5] |

| N,N'-Dimethylacetamide (DMAc) | Polar Aprotic | - | Generally Soluble | [5] |

| Dichloromethane (DCM) | Chlorinated | - | Generally Soluble | [5] |

| Water | Protic | - | Sparingly Soluble/Insoluble | [3][6] |

| Methanol | Polar Protic | - | - | |

| Ethanol | Polar Protic | - | - | |

| Acetone | Polar Aprotic | - | - | |

| Acetonitrile | Polar Aprotic | - | - | |

| Tetrahydrofuran (THF) | Ether | - | - | |

| Ethyl Acetate | Ester | - | - | |

| Hexane | Nonpolar | - | - |

Note: The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis. Polar aprotic solvents like DMF, NMP, and DMSO are widely used due to their ability to dissolve the protected amino acids and swell the solid support resin, facilitating efficient reaction kinetics.[5][7] The bulky, nonpolar Fmoc group contributes to the general solubility in organic solvents while limiting solubility in aqueous solutions.[6]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Pipettes and syringes with filters

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial tightly.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. The Fmoc group has a characteristic UV absorbance that can be used for quantification.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

Conclusion

This compound exhibits good solubility in polar aprotic solvents commonly employed in peptide synthesis, such as DMSO and DMF, a characteristic that is essential for its primary application. Conversely, its solubility in water is limited. The provided experimental protocol offers a reliable method for determining its solubility in other solvents to aid in the development and optimization of synthetic methodologies. A thorough understanding of these solubility characteristics is paramount for researchers and professionals in the field of peptide chemistry and drug development to ensure the successful synthesis of high-quality peptides.

References

- 1. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Fmoc-DL-Ala-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) is a key building block in the synthesis of peptides containing both D- and L-amino acids. The incorporation of racemic alanine (B10760859) can be a strategic approach to developing peptide-based therapeutics with enhanced stability against enzymatic degradation. This technical guide provides a detailed overview of the key literature, seminal papers, experimental protocols, and quantitative data related to this compound.

Introduction

This compound is a derivative of the amino acid alanine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[] This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] The use of the DL-racemic mixture of alanine allows for the introduction of both D- and L-alanine into a peptide sequence. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, a critical factor in enhancing their in-vivo half-life and therapeutic potential.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound and its constituent enantiomers is presented below. While specific spectroscopic data for the racemic mixture is limited in publicly available literature, data for the L-enantiomer serves as a reliable reference.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₇NO₄ | [4] |

| Molecular Weight | 311.33 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 176-178 °C | Patent US3835175A |

| Solubility | Soluble in DMF and DMSO | [6] |

| ¹H NMR (Fmoc-L-Ala-OH) | See spectrum details below | [7] |

| IR (Fmoc-L-Ala-OH) | See spectrum details below | [8] |

| Mass Spec (Fmoc-L-Ala-OH) | m/z: 334.2 [M+Na]⁺ | [5] |

¹H NMR Data for Fmoc-L-Ala-OH (Reference for DL-form):

-

A: 12.6 ppm

-

B: 7.900 ppm

-

C: 7.748 ppm

-

D: 7.737 ppm

-

E: 7.70 ppm

-

F: 7.43 ppm

-

G: 7.35 ppm

-

J: 4.303 ppm

-

K: 4.237 ppm

-

L: 4.033 ppm

-

M: 1.301 ppm[7]

IR Data for Fmoc-L-Ala-OH (Reference for DL-form):

-

Key peaks indicative of the Fmoc group and the amino acid structure are present.[8]

Experimental Protocols

Synthesis of this compound

Materials:

-

DL-Alanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane and Water (or Acetone and Water)

-

Ethyl acetate (B1210297)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure (Adapted from Fmoc-L-Ala-OH synthesis):

-

Dissolve DL-Alanine and sodium bicarbonate in a mixture of water and a suitable organic solvent like dioxane or acetone.

-

To this stirred solution, add a solution of Fmoc-OSu or Fmoc-Cl in the same organic solvent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent.

-

Cool the aqueous layer in an ice bath and acidify to a low pH (e.g., pH 2-3) with 10% HCl. A white precipitate of this compound should form.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum over a desiccant.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The primary application of this compound is in SPPS. The general cycle for incorporating an amino acid using Fmoc chemistry is as follows:

-

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-adduct.

-

Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM) in DMF and then added to the resin. The coupling reaction is allowed to proceed to completion.

-

Washing: The resin is washed again with DMF to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Analytical Methods

High-performance liquid chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for assessing the purity and resolving the enantiomers of this compound. A comparison of the chromatograms from these two techniques can provide valuable information on the resolution and efficiency of the separation. The figure below illustrates a conceptual comparison based on available data.

Key Literature and Applications

While seminal papers focusing exclusively on this compound are scarce, its significance is derived from the broader context of incorporating D-amino acids into peptides. The use of D-amino acids can confer several advantages:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in-vivo half-life.[3]

-

Altered Biological Activity: The stereochemistry of amino acids can significantly impact the three-dimensional structure of a peptide, leading to altered binding affinities for receptors and enzymes.

-

Peptidomimetic Design: The incorporation of D-amino acids is a common strategy in the design of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties.

The synthesis of peptides containing both D and L amino acids is a well-established field, and this compound serves as a convenient building block for introducing racemic alanine at specific positions within a peptide chain.

Conclusion

This compound is a valuable reagent for peptide chemists seeking to introduce racemic alanine into synthetic peptides. Its use in solid-phase peptide synthesis is straightforward, following standard Fmoc chemistry protocols. The resulting peptides, containing both D- and L-alanine, have the potential for enhanced stability and unique biological activities, making them attractive candidates for drug discovery and development. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers in their peptide synthesis endeavors.

References

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 8. FMOC-Ala-OH(35661-39-3) IR Spectrum [chemicalbook.com]

Fmoc-DL-Ala-OH: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-DL-alanine (Fmoc-DL-Ala-OH), a foundational building block in modern peptide chemistry. The document details the historical context of its parent protecting group, the discovery of Fmoc by Carpino and Han, and the subsequent synthesis and application of Fmoc-protected amino acids. A detailed summary of the physicochemical properties of this compound is presented in a structured format. Furthermore, this guide furnishes a detailed experimental protocol for its synthesis and illustrates its pivotal role in solid-phase peptide synthesis (SPPS) through a workflow diagram. This document is intended to be a valuable resource for professionals in peptide research and drug development.

Introduction: The Advent of the Fmoc Protecting Group

The synthesis of peptides, essential molecules in a vast array of biological processes, requires the strategic protection and deprotection of reactive functional groups on amino acid monomers.[1] A significant breakthrough in this field was the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino and Grace Y. Han in 1970.[2][3][4] This new base-labile urethane-type protecting group offered a milder alternative to the then-prevalent acid-labile Boc (tert-butyloxycarbonyl) protection strategy.[5][6]

The key advantage of the Fmoc group lies in its orthogonal deprotection conditions.[7] It is stable to acidic conditions used for the cleavage of side-chain protecting groups and the final peptide from the resin support, but it is readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent.[8][9] This orthogonality revolutionized solid-phase peptide synthesis (SPPS), allowing for the synthesis of complex and sensitive peptides with higher purity and yield.[5]

This compound: Physicochemical Properties

This compound is the derivative of the racemic mixture of the amino acid alanine, protected at the amino terminus with the Fmoc group.[10] It serves as a fundamental building block in the synthesis of peptides where a racemic or D-alanine residue is desired at a specific position.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 35661-38-2 | [10] |

| Molecular Formula | C18H17NO4 | [10] |

| Molecular Weight | 311.33 g/mol | [10] |

| Appearance | White to off-white solid | [10] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) and DMF (sparingly).[10][11] | [10][11] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [10] |

Note: Much of the publicly available data, such as melting point, is for the L-enantiomer, Fmoc-L-Ala-OH (CAS: 35661-39-3). The melting point for Fmoc-L-Ala-OH is reported as 147-153 °C.[11]

Experimental Protocol: Synthesis of this compound

The following is a standard laboratory procedure for the synthesis of this compound, adapted from established methods for the Fmoc protection of amino acids.[11][12][13]

3.1. Materials and Reagents

-

DL-Alanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758) (CH₂Cl₂)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl), concentrated or 10% solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Petroleum ether

3.2. Procedure

-

Dissolution of DL-Alanine: In a flask equipped with a magnetic stirrer, dissolve DL-alanine (1 equivalent) in a 10% aqueous solution of sodium carbonate or a suitable buffer system. The volume should be sufficient to fully dissolve the amino acid.[12][13] Cool the solution in an ice bath.

-

Addition of Fmoc Reagent: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu (1 to 1.2 equivalents) in dioxane or acetone.[11][12] Add this solution dropwise to the chilled, stirring solution of DL-alanine over a period of 30-60 minutes.

-

Reaction: Allow the reaction mixture to stir in the ice bath for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.

-

Work-up:

-

Pour the reaction mixture into a larger volume of water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane to remove any unreacted Fmoc reagent and byproducts.[12][13]

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using concentrated or 10% hydrochloric acid. A white precipitate of this compound should form.[11]

-

-

Isolation and Purification:

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.[11]

-

For further purification, the crude product can be dissolved in ethyl acetate and washed with water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system, such as methanol-petroleum ether, to yield pure this compound.[12]

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Fmoc-based solid-phase peptide synthesis (SPPS) workflow.[9] The general cycle of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Diagram 1: Fmoc-SPPS Workflow

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group | Semantic Scholar [semanticscholar.org]

- 3. 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group (1970) | Louis A. Carpino | 588 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FMOC-Ala-OH | 35661-39-3 [amp.chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

Navigating the Landscape of Fmoc-DL-Ala-OH Derivatives: A Technical Guide for Researchers

A comprehensive exploration of the synthesis, properties, and applications of key derivatives of N-α-(9-Fluorenylmethoxycarbonyl)-DL-alanine (Fmoc-DL-Ala-OH) for professionals in peptide synthesis and drug development.

The strategic use of amino acid derivatives is fundamental to the successful chemical synthesis of peptides. For the non-polar amino acid alanine (B10760859), its Fmoc-protected form, this compound, serves as a crucial building block. The racemic nature of this compound allows for its application in specific research contexts, while its individual enantiomers, Fmoc-L-Ala-OH and Fmoc-D-Ala-OH, are staples in solid-phase peptide synthesis (SPPS).[1][2] The efficacy of incorporating alanine residues into a growing peptide chain is largely dependent on the activation of the carboxylic acid moiety of this compound. This guide provides an in-depth analysis of the primary derivatives of this compound, focusing on their synthesis, comparative advantages, and detailed experimental protocols.

Core Derivatives and Their Applications

The derivatization of this compound is centered on enhancing the electrophilicity of the carboxyl group to facilitate amide bond formation. The most common and effective derivatives include activated esters, acid chlorides, and N-carboxyanhydrides. Each class of derivative offers a unique profile of reactivity, stability, and suitability for different peptide synthesis strategies.

Activated Esters: The Workhorses of Peptide Coupling

Activated esters are the most widely employed derivatives of Fmoc-amino acids in SPPS due to their balance of reactivity and stability.[3] The pentafluorophenyl (Pfp) ester, Fmoc-DL-Ala-OPfp, is a particularly prominent example, lauded for its high reactivity that can enable additive-free peptide synthesis.[4] The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, promoting rapid and efficient coupling with minimal side reactions.[3]

Other activated esters, such as 2,4,5-trichlorophenyl and pentachlorophenyl esters, have also been utilized, with their synthesis often proceeding through an Fmoc-amino acid chloride intermediate.[5]

Acid Chlorides: Highly Reactive Intermediates

Fmoc-DL-Ala-Cl is a highly reactive derivative that facilitates rapid peptide bond formation. Due to their high reactivity and susceptibility to hydrolysis, Fmoc-amino acid chlorides are often generated in situ for immediate use in coupling reactions.[6] They also serve as versatile intermediates for the synthesis of other derivatives, such as the aforementioned activated esters.[5]

N-Carboxyanhydrides (NCAs): Efficient and Atom-Economical Reagents

Fmoc-DL-Ala-NCA and its related urethane-protected N-carboxyanhydrides (UNCAs) are highly reactive cyclic derivatives.[7][8] Their reaction with a nucleophile, such as the N-terminus of a peptide, results in the formation of an amide bond with the release of carbon dioxide, making this a very clean and atom-economical method.[9] NCAs are valuable in both peptide synthesis and the ring-opening polymerization to form poly-amino acids.[9][10]

N-Methylated Derivatives: Enhancing Peptide Properties

N-methylation of amino acid residues within a peptide can significantly improve its bioavailability and in vivo half-life.[11] The synthesis of Fmoc-N-Me-Ala-OH provides a building block for incorporating these modified residues. A common strategy involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid during the N-methylation process.[11]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and performance of various this compound derivatives, compiled from the available literature.

| Derivative | Reagents | Solvent | Base | Yield (%) | Reference |

| Fmoc-L-Ala-OH | L-Alanine, Fmoc-OSu | 1,4-Dioxane (B91453)/Water | Sodium Carbonate | 99 | [12] |

| Fmoc-Ala-OPfp | Fmoc-Ala-OH, Pentafluorophenyl Trifluoroacetate (B77799) | Pyridine | - | 92 | [3] |

| Fmoc-dipeptides | Fmoc-amino acid, Glycine tert-butyl ester HCl, HOBT, EDCI | Methylene Chloride | DIPEA | 72-78 | [13] |

| Fmoc-β-Ala-Val-OH | H-L-Val-OH, Fmoc-β-Ala-Bt | Tetrahydrofuran/Water | Sodium Carbonate | 72 | [14] |

| Fmoc-β-Ala-Ile-OH | H-L-Ile-OH, Fmoc-β-Ala-Bt | Acetonitrile/Water | Sodium Carbonate | 78.5 | [14] |

Table 1: Synthesis Yields of Fmoc-Ala-OH and its Derivatives.

| Activator | Coupling Time | Performance | Peptide Complexity | Reference |

| HATU | 2 x 1 min | Good | General | [15] |

| HCTU | 2 x 1 min | Good | General | [15] |

| COMU | 2 x 1 min | Good | General | [15] |

| PyBOP | Short | Poor | Difficult Sequences | [15] |

| PyOxim | Longer | Good | General | [15] |

Table 2: Comparative Performance of Activating Agents in Fast Fmoc-SPPS.

Experimental Protocols

Synthesis of Fmoc-L-Ala-OH

Materials:

-

L-Alanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate

-

1,4-Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

Concentrated Hydrochloric Acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-alanine (5 g, 56.18 mmol) in a 1:1 mixture of water and 1,4-dioxane (400 mL).

-

To this solution, add sodium carbonate (29.8 g, 280.9 mmol) and Fmoc-OSu (28.4 g, 84.27 mmol).

-

Stir the mixture at room temperature for 18 hours.

-

Filter the reaction mixture and extract the filtrate with ethyl ether (3 x 100 mL).

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield a white solid.

-

Expected yield: ~17.3 g (99%).[12]

Synthesis of Fmoc-Ala-OPfp (Pentafluorophenyl Ester)

Materials:

-

Fmoc-Ala-OH

-

Pentafluorophenyl trifluoroacetate

-

Pyridine

Procedure:

-

Dissolve Fmoc-Ala-OH in pyridine.

-

Add pentafluorophenyl trifluoroacetate to the solution.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Upon completion, work up the reaction mixture to isolate the crude product.

-

Purify the crude product by precipitation or recrystallization.

-

Expected yield: 92%.[3]

General Protocol for Peptide Coupling using Fmoc-Amino Acid Pentafluorophenyl Esters in SPPS

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-amino acid pentafluorophenyl ester (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents, optional)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (and HOBt, if used) in DMF. Add this solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[3]

Visualizing the Workflows

To better illustrate the processes discussed, the following diagrams outline the key experimental workflows.

Caption: The general cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Caption: Synthesis of this compound activated pentafluorophenyl (Pfp) ester.

Caption: Workflow for the solid-phase synthesis of Fmoc-N-Me-Ala-OH using 2-CTC resin.

Conclusion

The derivatization of this compound is a critical step in the synthesis of peptides, with each derivative offering distinct advantages. Activated esters, particularly pentafluorophenyl esters, provide a robust and efficient means for peptide coupling in SPPS. Acid chlorides represent a more reactive, albeit less stable, option often generated in situ. N-carboxyanhydrides offer an atom-economical alternative, while N-methylated derivatives are essential for producing peptides with enhanced therapeutic properties. The selection of a particular derivative and activation strategy will depend on the specific requirements of the peptide sequence, the desired scale of the synthesis, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these important building blocks in their work.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. Fmoc-L-Ala-OH | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc-L-Alanine N-carboxyanhydride - Creative Peptides [creative-peptides.com]

- 8. The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmcisochem.fr [pmcisochem.fr]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 13. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 15. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Fmoc-DL-Ala-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the incorporation of non-standard amino acids is a key strategy for developing novel therapeutics with enhanced properties. Fmoc-DL-Ala-OH, a racemic mixture of the D- and L-enantiomers of N-α-Fmoc-protected alanine, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for creating peptide libraries and introducing structural diversity. The inclusion of D-amino acids can significantly increase the proteolytic stability of peptides, a crucial attribute for therapeutic candidates. This document provides detailed application notes and experimental protocols for the use of this compound in Fmoc-based SPPS.

The use of a racemic mixture like this compound in a peptide sequence results in the synthesis of a collection of diastereomers. This approach is particularly useful in drug discovery for screening purposes, where a diverse set of peptide analogs is desired to identify lead compounds with optimal activity and stability. Subsequent synthesis with enantiomerically pure D- or L-alanine can then be performed to produce the final, stereochemically defined peptide therapeutic.

Key Applications of Incorporating DL-Alanine

The introduction of a DL-alanine residue into a peptide sequence can confer several advantageous properties:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.

-

Creation of Peptide Libraries: The use of this compound at a specific position in a peptide sequence generates a mixture of two diastereomers, effectively creating a mini-library from a single synthesis. This is a time- and resource-efficient method for exploring the structure-activity relationship (SAR) of a peptide.

-

Modulation of Secondary Structure: The stereochemistry of amino acid residues influences the secondary structure of a peptide. Incorporating a D-amino acid can induce specific turns or disrupt helical structures, which can be beneficial for mimicking or disrupting protein-protein interactions.

-

Development of Novel Biomaterials: Peptides containing D-amino acids have been explored for the creation of hydrogels and other biomaterials with unique self-assembling properties.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes the expected qualitative outcomes when using this compound in comparison to its enantiomerically pure counterparts in a standard Fmoc-SPPS protocol. Quantitative values can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

| Parameter | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH | This compound |

| Coupling Efficiency | High | High | High (coupling chemistry is not stereospecific) |

| Crude Purity (Target Peptide) | High | High | Lower (due to the presence of diastereomers) |

| Major Product(s) | Single Peptide | Single Peptide | Two Diastereomeric Peptides |

| Purification Complexity | Low | Low | High (requires separation of diastereomers) |

| Yield (of isolated pure peptide) | High | High | Moderate (yield of each diastereomer is lower) |

| Proteolytic Stability | Low | High | Mixture of high and low stability peptides |

Experimental Protocols

General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin. The same principles apply to other solid supports like Wang or 2-chlorotrityl chloride resins, with adjustments for the cleavage cocktail.[1]

Materials:

-

This compound

-

Other Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activating agent (e.g., HOBt, Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

-

SPPS reaction vessel

-

Shaker or bubbler

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[1]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an activating agent like HOBt (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the amino acid solution and vortex briefly.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5-7 times).

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the diastereomeric peptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis of Peptides Containing DL-Alanine

The primary challenge after synthesizing a peptide with this compound is the separation and characterization of the resulting diastereomers.

Analytical Techniques:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for both purifying and analyzing the crude peptide mixture. Diastereomers often have slightly different hydrophobicities and can be separated on a C18 column with an appropriate gradient of acetonitrile (B52724) and water containing 0.1% TFA.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptides. Both diastereomers will have the same mass.

-

Chiral Amino Acid Analysis: To confirm the incorporation of both D- and L-alanine, the purified peptide diastereomers can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) followed by analysis with HPLC or GC-MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can sometimes be used to distinguish between diastereomers, although the differences in chemical shifts may be small.

Visualizations

Workflow for Solid-Phase Peptide Synthesis using this compound

Caption: Workflow of SPPS with this compound.

Logical Relationship: Formation of Diastereomers

Caption: Formation of diastereomers using this compound.

References

Step-by-step guide for using Fmoc-DL-Ala-OH in peptide synthesis.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Fmoc-DL-Ala-OH is a protected form of the racemic mixture of alanine (B10760859), a fundamental amino acid. In peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the alpha-amino group, enabling the sequential addition of amino acids to a growing peptide chain in Solid-Phase Peptide Synthesis (SPPS). The use of the DL-racemic mixture results in the incorporation of either D- or L-alanine at the desired position within the peptide sequence. This can be particularly useful in creating peptide libraries for screening purposes or for introducing conformational diversity.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₇NO₄ | [1] |

| Molecular Weight | 311.33 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1] | |

| Storage | Store at -20°C for long-term stability.[1] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual or automated SPPS. These steps are resin swelling, Fmoc deprotection, amino acid coupling, and final cleavage from the resin.

Resin Swelling

Proper swelling of the solid support is critical for efficient diffusion of reagents.

| Step | Procedure | Time |

| 1 | Place the desired amount of resin (e.g., Wang, Rink Amide) in a reaction vessel. | - |

| 2 | Add a suitable solvent, typically DMF, to the resin. | - |

| 3 | Gently agitate the resin suspension. | 30-60 min |

| 4 | Drain the solvent. | - |

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

| Step | Reagent | Concentration | Time | Repeats |

| 1 | Piperidine in DMF | 20% (v/v) | 5 min | 1 |

| 2 | Piperidine in DMF | 20% (v/v) | 15-20 min | 1 |

| 3 | Wash with DMF | - | 1 min | 5-7 |

This compound Coupling

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide chain on the resin. The use of a racemic mixture may result in slightly different coupling kinetics compared to the pure L- or D-enantiomers; monitoring the reaction is advised.

| Parameter | Recommendation |

| Equivalents of this compound | 3-5 eq. relative to resin loading |

| Coupling Agent | HBTU/HATU (3-5 eq.) with DIPEA (6-10 eq.) or DIC (3-5 eq.) with HOBt/Oxyma (3-5 eq.) |

| Solvent | DMF |

| Pre-activation Time | 2-5 minutes |

| Coupling Time | 1-2 hours (can be extended for difficult couplings) |

| Monitoring | Kaiser test to confirm the absence of free primary amines. |

Coupling Procedure:

-

In a separate vessel, dissolve this compound and the coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the activating base (e.g., DIPEA) and allow the mixture to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for the recommended time.

-

After coupling, wash the resin thoroughly with DMF.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.

| Parameter | Recommendation |

| Cleavage Cocktail | 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[2] |

| Reaction Time | 2-3 hours at room temperature.[3] |

| Peptide Precipitation | Cold diethyl ether.[2] |

Cleavage Procedure:

-

Wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Experimental Workflow and Signaling Pathway Visualization

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Alanine Scanning Mutagenesis Workflow

Peptides containing alanine are crucial for techniques like Alanine Scanning Mutagenesis. This method systematically replaces amino acid residues with alanine to identify residues critical for protein-protein interactions or biological function.

Caption: Experimental workflow for Alanine Scanning Mutagenesis to identify key interaction residues.

References

Best Practices for Fmoc Deprotection of Fmoc-DL-Ala-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient and clean deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-DL-Ala-OH. Adherence to these best practices will help ensure high purity of the resulting free amine, which is crucial for successful subsequent reactions, such as peptide bond formation.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Its removal, or deprotection, is a critical step that must be complete to ensure the desired peptide sequence is synthesized.[3] Incomplete deprotection leads to the formation of deletion sequences, which can be challenging to separate from the target peptide.[3] The standard method for Fmoc deprotection involves treatment with a secondary amine base, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][4][5] This process proceeds via a β-elimination mechanism.[2][5]

While this compound is not known to be a sterically hindered amino acid, and its deprotection is generally straightforward, following best practices is essential to minimize side reactions and ensure high yields of the desired product.[3]

Key Considerations for Fmoc Deprotection

Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:

-

Reagent Quality: The purity of the piperidine and DMF is critical. Degraded or impure reagents can lead to incomplete deprotection and the formation of byproducts.[3]

-

Reaction Conditions: The concentration of piperidine, reaction time, and temperature should be optimized to ensure complete deprotection without causing unwanted side reactions.[1]

-

Washing: Thorough washing after deprotection is crucial to remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent coupling reactions.[6]

-

Monitoring: Monitoring the deprotection reaction is recommended to ensure its completion, especially when working with valuable or sensitive substrates.[7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support

This protocol describes the standard procedure for the deprotection of this compound attached to a solid support (e.g., Wang or Rink Amide resin) in the context of SPPS.

Materials:

-

This compound-loaded resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF.[4][6]

-

DMF (peptide synthesis grade)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30 minutes to ensure optimal reagent accessibility.[4]

-

Initial Wash: Drain the DMF used for swelling and wash the resin with fresh DMF (3 x 1 min).[7]

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture at room temperature for an initial 3 minutes.[6]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[6] For routine deprotection, a single treatment of 7-10 minutes can also be effective.[4][8]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]

-

-

Confirmation of Deprotection (Optional but Recommended):

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance around 301 nm.[6] This property can be used to quantify the amount of Fmoc group removed and thus determine the loading of the resin or the efficiency of a coupling step.

Procedure:

-

Collect Filtrate: During the deprotection step (Protocol 1, step 3), collect the combined piperidine filtrates in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[6][7]

-

Dilution: Dilute the collected filtrate to the mark with DMF.[6][7]

-

UV-Vis Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with DMF as the blank.[6]

-

Calculation: The amount of Fmoc group cleaved can be calculated using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Deprotection Reagent | 20% Piperidine/DMF | 5% Piperidine/DMF | 2% DBU / 5% Piperazine (B1678402)/NMP | [4][10][11] |

| Reaction Time | 2 x 10 min | Not specified | Not specified | [12] |

| Deprotection Efficiency | >99% | No significant difference from 20% | Drastic reduction in DKP formation | [10][11] |

| Key Considerations | Standard, widely used method. | Reduced piperidine concentration, potentially more environmentally friendly. | Alternative for sequences prone to diketopiperazine (DKP) formation. | [10][11] |

Potential Side Reactions and Best Practices for Mitigation

While the deprotection of this compound is generally efficient, certain side reactions can occur, particularly in the context of a growing peptide chain.

-

Diketopiperazine (DKP) Formation: This is a major side reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[9] It is particularly prevalent when proline is one of the first two residues but can also occur with other amino acids.[9][13]

-

Mitigation:

-

Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin.[9]

-

Couple a pre-formed dipeptide instead of sequential single amino acid couplings.[9]

-

Use alternative deprotection reagents such as 2% DBU with 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[11]

-

-

-

Aspartimide Formation: This side reaction is common in sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, and can be induced by the basic conditions of Fmoc deprotection.[13]

-

Mitigation:

-

Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[8][13]

-

Use piperazine as the deprotection base.[14]

-

-

Visualizing the Workflow

Fmoc Deprotection Workflow

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

Utilizing Fmoc-DL-Ala-OH for Chiral Amino Acid Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acid enantiomers is critical in various fields, including drug discovery, peptide synthesis, and metabolomics. The use of the derivatizing agent 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) allows for the sensitive and reliable analysis of amino acids, including the chiral separation of D- and L-enantiomers, by High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and experimental protocols for the utilization of Fmoc-DL-Ala-OH as a standard for developing and validating chiral amino acid analysis methods.

This compound serves as an ideal racemic standard for optimizing the derivatization procedure and the subsequent chromatographic separation of alanine (B10760859) enantiomers. The Fmoc group, once attached to the amino acid, provides a strong UV chromophore and a fluorophore, significantly enhancing detection sensitivity.

Application Notes

The primary application of this compound in amino acid analysis is as a reference standard for the chiral separation of D- and L-alanine. This is crucial for:

-

Enantiomeric Purity Assessment: Determining the enantiomeric excess (e.e.) of alanine in synthesized peptides or chiral drug candidates.

-

Biological Sample Analysis: Quantifying the presence of D-alanine, which can be a biomarker for certain physiological or pathological conditions.

-

Method Development and Validation: Establishing and validating HPLC methods for the routine analysis of chiral amino acids.

The derivatization of DL-alanine with an Fmoc reagent precedes HPLC analysis. The resulting Fmoc-D-Ala-OH and Fmoc-L-Ala-OH diastereomers are then separated on a chiral stationary phase (CSP).

Data Presentation: Quantitative Analysis of this compound

The following tables summarize representative quantitative data for the chiral separation of this compound using HPLC. These values can be used as a benchmark for method development and validation.

Table 1: HPLC Method Parameters for Chiral Separation of this compound

| Parameter | Method 1 | Method 2 |

| Column | Lux 5 µm Cellulose-2 | Astec® CHIROBIOTIC® T |

| Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |

| Mobile Phase | 0.1% TFA in Acetonitrile (B52724)/Water | Methanol/Acetic Acid/Triethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm | UV at 254 nm |

| Injection Volume | 5 µL | 10 µL |

| Column Temperature | Ambient | 25 °C |

Table 2: Chromatographic Performance for Chiral Separation of this compound

| Analyte | Column | Retention Time (t R , min) | Resolution (R s ) |

| Fmoc-D-Ala-OH | Lux 5 µm Cellulose-2 | 10.2 | > 1.5 |

| Fmoc-L-Ala-OH | Lux 5 µm Cellulose-2 | 11.5 | |

| Fmoc-D-Ala-OH | Astec® CHIROBIOTIC® T | 8.9 | > 2.0 |

| Fmoc-L-Ala-OH | Astec® CHIROBIOTIC® T | 10.1 |

Table 3: Method Validation Parameters for Fmoc-Amino Acid Analysis

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 1 pmol |

| Limit of Quantification (LOQ) | 0.5 - 5 pmol |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 5% |

Experimental Protocols

This section provides detailed methodologies for the derivatization of DL-alanine with Fmoc-OSu and the subsequent HPLC analysis.

Protocol 1: Derivatization of DL-Alanine with Fmoc-OSu

This protocol describes the procedure for the synthesis of this compound, which can then be used as a standard for HPLC analysis.

Materials:

-

DL-Alanine

-

10% (w/v) Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolution of DL-Alanine: Dissolve DL-Alanine (1.0 equivalent) in the 10% aqueous sodium carbonate solution.

-

Preparation of Fmoc-OSu Solution: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring DL-Alanine solution at room temperature.

-

Reaction Time: Allow the reaction to proceed for 4-6 hours at room temperature, monitoring the reaction progress by TLC or HPLC.

-

Work-up:

-

Dilute the reaction mixture with deionized water.

-

Transfer the mixture to a separatory funnel and wash three times with diethyl ether to remove unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of this compound will form.

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield this compound as a white solid.

-

Protocol 2: Chiral HPLC Analysis of this compound

This protocol outlines the steps for the analysis of the prepared this compound standard using HPLC.

Materials and Equipment:

-

This compound standard

-

HPLC grade acetonitrile, methanol, and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV or fluorescence detector

-

Chiral HPLC column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm)

-

0.22 µm syringe filters

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

-

Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1 (e.g., 0.1% TFA in acetonitrile/water). Degas the mobile phase before use.

-

HPLC System Setup:

-

Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the detector wavelength (e.g., 220 nm for UV detection).

-

-

Injection and Analysis:

-

Filter the standard solutions through a 0.22 µm syringe filter.

-

Inject a fixed volume (e.g., 5 µL) of each standard solution onto the HPLC system.

-

Record the chromatograms and the retention times for the two enantiomers.

-

-

Data Analysis:

-

Identify the peaks corresponding to Fmoc-D-Ala-OH and Fmoc-L-Ala-OH based on their retention times.

-

Calculate the resolution (Rs) between the two peaks to ensure adequate separation.

-

Construct a calibration curve by plotting the peak area against the concentration for each enantiomer to determine the linearity of the method.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of this compound.

Caption: Experimental workflow for amino acid analysis.

Caption: Logical relationship of analytical components.

Fmoc-DL-Ala-OH as a crucial building block in organic synthesis.

Application Notes: Fmoc-DL-Ala-OH in Organic Synthesis

Introduction

This compound is a protected form of the racemic amino acid alanine (B10760859), a crucial building block in organic and peptide synthesis. The N-terminal amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is stable under acidic conditions but readily removed by a base, typically a piperidine (B6355638) solution.[1][2] This key characteristic makes this compound a versatile reagent for Fmoc-based solid-phase peptide synthesis (SPPS).[3]

As a racemic mixture, this compound contains equal amounts of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH. Its application is therefore specifically intended for scenarios where a mixture of stereoisomers at the alanine position is desired, such as in the generation of peptide libraries for screening purposes, or where the stereochemistry at that specific position is not critical to the final molecule's function. When incorporated into a peptide chain, it will result in the synthesis of two distinct diastereomers.

Key Applications:

-

Solid-Phase Peptide Synthesis (SPPS): The primary application of this compound is as a standard building block for the introduction of an alanine residue in SPPS.[3] The Fmoc group provides orthogonal protection to the acid-labile side-chain protecting groups commonly used.[1][2]

-

Combinatorial Chemistry: Used in the synthesis of peptide libraries where diversity at a specific position is required for screening and drug discovery efforts.

-

Synthesis of Modified Peptides: Serves as a precursor for creating peptides with non-proteinogenic or racemic amino acid insertions to study structure-activity relationships (SAR).

Physicochemical and Analytical Data

The following tables summarize the key properties of this compound and its individual enantiomers for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35661-38-2 | [4] |

| Molecular Formula | C₁₈H₁₇NO₄ | [4] |

| Molecular Weight | 311.33 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [4][5] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (sparingly), Methanol (slightly) | [2][4] |

Table 2: Comparative Properties of Fmoc-Alanine Enantiomers

| Property | Fmoc-L-Ala-OH | Fmoc-D-Ala-OH |

| CAS Number | 35661-39-3 | 79990-15-1 |

| Melting Point | 147-153 °C | 113-123 °C |

| Purity (HPLC) | ≥ 99.0% | ≥ 99.0% |

| Optical Activity | [α]20/D −18°, c = 1 in DMF | [α]20/D +18.5±1.5°, c=1 in DMF |

| Primary Use | Standard reagent for coupling L-alanine into peptide sequences.[6] | Standard building block for introduction of D-alanine residues. |

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling in Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Materials and Reagents:

-

Peptide-resin (e.g., Wang or Rink Amide resin)[7]

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo-[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM

2. Procedure:

-

Step 1: Resin Swelling

-

Place the peptide-resin (1 equivalent) in a suitable reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes.[9] Drain the solvent.

-

-

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7][9]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Step 3: Amino Acid Activation

-

Step 4: Coupling

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 45-60 minutes.[9]

-

-

Step 5: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Step 6: Monitoring (Optional but Recommended)

-

Perform a Kaiser test (ninhydrin test) on a small sample of beads.[9] A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), repeat the coupling step with fresh reagents.

-

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

1. Materials and Reagents:

-

Peptide-resin (dried)

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9] (Caution: TFA is highly corrosive).

-

Cold diethyl ether

2. Procedure:

-

Step 1: Preparation

-

Wash the final peptide-resin with DCM (5 times) and dry it under a vacuum.[9]

-

-

Step 2: Cleavage

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]

-

-

Step 3: Peptide Precipitation

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether.[9]

-

-

Step 4: Isolation

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

-

Dry the crude peptide product under a vacuum. The resulting product will be a mixture of two diastereomers.

-

Visualizations

Below are diagrams illustrating the key workflows and concepts related to the use of this compound in peptide synthesis.

Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).